molecular formula C7H9ClN2O B050749 4-Chloro-6-isopropoxypyrimidine CAS No. 83774-13-4

4-Chloro-6-isopropoxypyrimidine

Cat. No. B050749
CAS RN: 83774-13-4
M. Wt: 172.61 g/mol
InChI Key: RQWKDAIBLSRPIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-Chloro-6-isopropoxypyrimidine, often involves cyclization reactions of various precursors, including amidines and malonates, followed by specific substitutions, such as chlorination or alkoxylation, to introduce desired functional groups. For example, 4,6-Dichloro-2-methylpyrimidine, a closely related compound, can be synthesized from acetamidine hydrochloride and dimethyl malonate via cyclization and subsequent chlorination with phosphorus oxychloride, suggesting analogous strategies could be applied for 4-Chloro-6-isopropoxypyrimidine synthesis (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and sometimes crystallography. For example, the structure of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione was characterized using 1H NMR, 13C NMR, FT-IR, and HRMS, as well as single-crystal X-ray diffraction, demonstrating the importance of these techniques in confirming molecular structure (Q. Guo et al., 2022).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which allow for the modification of the pyrimidine ring. For instance, the acylation and oxidation of 4-chloro-6-hydroxyaminopyrimidines lead to the formation of 4-chloro-6-nitro(nitroso)pyrimidines, showcasing the reactive nature of the chloro and hydroxyamino groups in facilitating further chemical transformations (O. V. Yagodina et al., 1989).

Scientific Research Applications

  • Gas-phase Tautomeric Equilibrium Study : Research by Sánchez et al. (2007) investigated the gas-phase tautomeric equilibrium of 4-hydroxypyrimidine and its ketonic forms. This study contributes to understanding the physical and chemical properties of pyrimidine derivatives, relevant for various scientific applications (Sánchez et al., 2007).

  • Antiviral Activity : Holý et al. (2002) explored the antiviral properties of 6-hydroxypyrimidines. They found that certain pyrimidine derivatives inhibited the replication of herpes and retroviruses, highlighting the potential use of these compounds in antiviral therapies (Holý et al., 2002).

  • Electrochemical Synthesis Applications : Sengmany et al. (2011) reported an electrochemical synthesis method for functionalized arylpyrimidines using 4-amino-6-chloropyrimidines. This innovative approach could have implications in the synthesis of pharmaceuticals and other chemicals (Sengmany et al., 2011).

  • Solubility in Organic Solvents : Yao et al. (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. Understanding solubility is crucial for the practical application of these compounds in pharmaceutical and chemical industries (Yao et al., 2017).

  • Pyridyne Reactive Intermediates : Connon and Hegarty (2004) researched the dienophilicity of pyridyne intermediates. This study could be significant for understanding the reactivity of pyrimidine derivatives in organic synthesis (Connon & Hegarty, 2004).

  • Analgesic and Anti-inflammatory Agents : Chhabria et al. (2007) evaluated the potential of some pyrimidines as analgesic and anti-inflammatory agents. The study demonstrated that certain pyrimidine derivatives might have pharmaceutical applications (Chhabria et al., 2007).

  • Heterocyclic Chemistry Research : Sazonov and Safonova (1973) investigated the reaction of certain pyrimidines with α-chloroacetoacetic ester. This kind of research helps in expanding the understanding of heterocyclic chemistry (Sazonov & Safonova, 1973).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335, H412 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-6-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWKDAIBLSRPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469567
Record name 4-CHLORO-6-ISOPROPOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-isopropoxypyrimidine

CAS RN

83774-13-4
Record name 4-CHLORO-6-ISOPROPOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(propan-2-yloxy)pyrimidine
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Synthesis routes and methods I

Procedure details

In 3.5 ml of tetrahydrofuran was suspended 0.11 g of sodium hydride (60% in oil), to which 0.5 ml of tetrahydrofuran containing 0.12 g of isopropyl alcohol dissolved therein was added dropwise at 0° C., followed by stirring for 10 minutes. To this was added dropwise 0.5 ml of tetrahydrofuran containing 0.3 g of 4,6-dichloropyrimidine dissolved therein, followed by stirring at 0° C. for 2 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, which was extracted three times with t-butyl methyl ether. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.26 g of 4-chloro-6-isopropyloxypyrimidine.
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0.11 g
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Synthesis routes and methods II

Procedure details

A solution of sodium isopropoxide (prepared from 0.77 g sodium) in isopropanol (230 ml) was added dropwise over 8 hours to a stirred solution of 4,6-dichloropyrimidine (5.0 g) in isopropanol (60 ml) at room temperature. The solvent was evaporated in vacuo, the residue taken up in water and extracted three times with diethylether (3×70 ml). The combined ether extracts were dried (Na2SO4) and evaporated in vacuo to give 4-chloro-6-isopropoxy pyrimidine (4.4 g) as an oil, characterized spectroscopically, and used directly.
Quantity
0.77 g
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5 g
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230 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Mathenjwa - 2018 - core.ac.uk
The epidermal growth factor receptor (EGFR) is a major tyrosine kinase that is responsible for cell growth, differentiation and proliferation in human bodies. EGFR overexpression has …
Number of citations: 3 core.ac.uk
HW Lee, BY Kim, JB Ahn, SK Kang, JH Lee… - European journal of …, 2005 - Elsevier
We previously reported the synthesis and biological activity of novel substituted pyridines and purines having thiazolidinedione with hypoglycemic and hypolipidemic activities. We now …
Number of citations: 212 www.sciencedirect.com

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